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L-ASPARAGINE:H2O (13C4)

Cat. No.: B1580292
M. Wt: 154.10
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Asparagine in Fundamental Biological Systems

L-asparagine is a proteinogenic amino acid, meaning it is a building block of proteins throughout the body. ontosight.ai It plays a crucial role in the synthesis of proteins and is involved in various metabolic pathways, including the production of other amino acids and nucleotides. ontosight.ai The body can synthesize L-asparagine from aspartic acid and ammonia (B1221849) through the action of the enzyme asparagine synthetase. wikipedia.orgsigmaaldrich.com

Beyond its role in protein synthesis, asparagine is vital for the proper functioning of the nervous system, participating in the metabolic control of cell functions in brain and nerve tissue. nih.gov It is also a key player in nitrogen metabolism, acting as a primary transport molecule for organic nitrogen in plants. smolecule.com Furthermore, asparagine residues in proteins are important sites for N-linked glycosylation, a modification that affects protein structure and function. wikipedia.org

Rationale for Carbon-13 Labeling (13C4) in Asparagine-Focused Investigations

L-ASPARAGINE:H2O (13C4) is a form of L-asparagine where all four carbon atoms have been replaced with the stable isotope carbon-13. This specific labeling pattern offers several advantages for researchers studying asparagine metabolism.

The use of a fully carbon-labeled substrate like L-asparagine (¹³C₄) is particularly valuable in metabolic flux analysis (MFA). nih.govd-nb.info By introducing this tracer into a biological system, researchers can track the distribution of the ¹³C atoms into various downstream metabolites. The resulting labeling patterns in these metabolites provide a wealth of information about the activity of different metabolic pathways. nih.gov For instance, it allows for the quantification of fluxes through central carbon metabolism, including pathways like the citric acid cycle. creative-proteomics.com

This technique, often referred to as ¹³C metabolic flux analysis (¹³C-MFA), has become a cornerstone for investigating cellular metabolism in a variety of contexts, from microbial cultures to cancer cells. d-nb.infoplos.org The ability to trace the entire carbon skeleton of asparagine provides a more comprehensive picture of its metabolic fate compared to using a tracer with only a single labeled carbon. This detailed information is crucial for understanding how cells adapt their metabolism in different physiological and pathological states. nih.gov

Data Table: Properties of L-Asparagine and its Isotopologue

PropertyL-AsparagineL-ASPARAGINE:H2O (13C4)
Chemical Formula C4H8N2O3(13C)4H9N2O3•H2O
Molecular Weight 132.12 g/mol 154.10 g/mol
CAS Number (Unlabeled) 70-47-35794-13-8

Properties

Molecular Weight

154.10

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Preparation of L Asparagine:h2o 13c4

Methodologies for Isotopic Enrichment of Asparagine Analogues

The isotopic enrichment of asparagine with carbon-13 to produce L-Asparagine:H2O (13C4) can be achieved through several methods, each with its own advantages and applications. The primary approaches include biosynthesis, chemical synthesis, and enzymatic synthesis.

Biosynthesis: This method leverages the natural metabolic pathways of microorganisms. Typically, a microorganism such as Escherichia coli is cultured in a minimal medium where the sole carbon source is uniformly labeled [U-13C]glucose. nih.govnih.gov The bacteria take up the labeled glucose and utilize it in their metabolic pathways, including the synthesis of amino acids. Through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, the carbon-13 atoms from glucose are incorporated into the precursors of asparagine, namely oxaloacetate and aspartate. creative-proteomics.com Subsequent amidation of aspartate yields L-asparagine fully labeled with carbon-13. After the cultivation period, the bacterial cells are harvested, and the total protein is extracted and hydrolyzed to release the constituent amino acids. The labeled L-asparagine is then purified from this hydrolysate. This method is effective for producing uniformly labeled L-asparagine with high isotopic enrichment. nih.gov

Chemical Synthesis: This approach offers a high degree of control over the isotopic labeling pattern. A plausible synthetic route to L-Asparagine:H2O (13C4) would start from a simple, commercially available 13C-labeled precursor. For instance, a multi-step synthesis could be designed starting from a fully carbon-13 labeled starting material. While specific protocols for L-Asparagine:H2O (13C4) are proprietary, the general principles of amino acid synthesis can be applied. This often involves the protection of functional groups, creation of the carbon backbone, and subsequent deprotection and purification steps. nih.gov Chemical synthesis can be advantageous when specific labeling patterns are desired that are not accessible through biosynthetic routes.

Enzymatic Synthesis: This method utilizes isolated enzymes to catalyze specific reactions, offering high specificity and milder reaction conditions compared to chemical synthesis. The enzymatic synthesis of L-asparagine can be achieved from its precursor, L-aspartic acid. nih.gov To produce L-Asparagine:H2O (13C4), one would start with fully carbon-13 labeled L-aspartic acid (L-Aspartic acid-13C4). The enzyme asparagine synthetase would then catalyze the amidation of the β-carboxyl group of L-Aspartic acid-13C4, using a nitrogen donor like ammonia (B1221849) or glutamine, to yield L-Asparagine:H2O (13C4). nih.gov This method is highly efficient and stereospecific, ensuring the production of the desired L-isomer. The enzymatic synthesis of isotopically labeled amino acids is a well-established technique for producing high-purity compounds for research. nih.govosti.gov

Strategies for Site-Specific Carbon-13 Labeling within Asparagine

While the focus of this article is on the uniformly labeled L-Asparagine:H2O (13C4), it is relevant to briefly mention strategies for site-specific labeling, as these techniques highlight the versatility of isotopic labeling.

Site-specific labeling can be achieved through both chemical and enzymatic synthesis by using precursors that are labeled only at specific positions. For example, the enzymatic synthesis of L-[4-13C]aspartic acid has been demonstrated, which could then be converted to L-[4-13C]asparagine. nih.gov This specific labeling is accomplished by using a 13C-labeled bicarbonate (NaH13CO3) in a reaction catalyzed by phosphoenolpyruvate (B93156) carboxylase to produce labeled oxaloacetic acid, which is then transaminated to form L-[4-13C]aspartic acid. nih.gov

Chemical synthesis provides the most flexibility for site-specific labeling, as the synthetic route can be designed to introduce a 13C atom at any desired position in the molecule by choosing the appropriately labeled starting materials and reagents.

Analytical Validation of Isotopic Purity for Research Applications

The analytical validation of L-Asparagine:H2O (13C4) is critical to ensure its suitability for research applications where a high degree of isotopic enrichment is required. The primary techniques used for this validation are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the isotopic enrichment of a labeled compound. nih.gov For L-Asparagine:H2O (13C4), the molecular weight is increased by four units compared to the unlabeled compound due to the four 13C atoms. High-resolution mass spectrometry can be used to resolve the isotopic distribution of the compound and quantify the percentage of molecules that are fully labeled. acs.org This analysis provides a direct measure of the isotopic purity.

Table 1: Representative Mass Spectrometry Data for L-ASPARAGINE:H2O (13C4)

Mass IsotopologueTheoretical m/zObserved Abundance (%)
M+0 (Unlabeled)150.07< 1.0
M+1151.07< 1.0
M+2152.07< 1.0
M+3153.07< 1.0
M+4 (Fully Labeled)154.07> 99.0

This is a representative data table. Actual values may vary depending on the specific batch and analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential technique for validating isotopically labeled compounds. Both 1H and 13C NMR can be used to confirm the structure of the molecule and the positions of the isotopic labels. In the 1H NMR spectrum of L-Asparagine:H2O (13C4), the coupling patterns of the protons will be altered due to the presence of the adjacent 13C nuclei (1JCH and 2JCH coupling). The 13C NMR spectrum will show signals for each of the four carbon atoms, and the high abundance of 13C will result in strong signals compared to a spectrum of the unlabeled compound at natural abundance. nih.gov Quantitative 13C NMR can also be used to determine the isotopic enrichment at each carbon position. ncsu.edu

Table 2: Representative 13C NMR Chemical Shift Data for L-ASPARAGINE:H2O (13C4)

Carbon AtomChemical Shift (ppm)
Cα (alpha-carbon)~53
Cβ (beta-carbon)~37
Cγ (gamma-carbonyl)~176
Cδ (delta-carboxyl)~178

This is a representative data table. Chemical shifts are approximate and can vary based on the solvent and pH.

The combination of mass spectrometry and NMR spectroscopy provides a comprehensive validation of the isotopic purity and structural integrity of L-Asparagine:H2O (13C4), ensuring its reliability for use in sensitive research applications. ckisotopes.com Commercial suppliers of L-Asparagine:H2O (13C4) typically provide a certificate of analysis with detailed information on the isotopic enrichment and chemical purity, often specified to be ≥99% for 13C. isotope.com

Advanced Analytical Techniques Leveraging L Asparagine:h2o 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The ¹³C nucleus is NMR active, making L-ASPARAGINE:H2O (13C4) a powerful probe in various NMR-based investigations. ckisotopes.com The large chemical shift dispersion and favorable relaxation properties of ¹³C-enriched substrates provide detailed insights into cellular chemistry and metabolism. ckisotopes.com

Biomolecular NMR for Probing Structure and Dynamics of Macromolecules Incorporating L-ASPARAGINE:H2O (13C4)

The incorporation of ¹³C-labeled amino acids, such as L-ASPARAGINE:H2O (13C4), into proteins is a cornerstone of modern biomolecular NMR spectroscopy. isotope.comisotope.comisotope.com This technique is essential for determining the three-dimensional structures and understanding the dynamics of large proteins and other macromolecules. acs.orgtandfonline.com

Isotope labeling with ¹³C allows for through-bond correlations across peptide bonds in proteins, which is not possible with unlabeled proteins where J-couplings are generally too small to observe beyond three chemical bonds. tandfonline.com This enables the use of a suite of multidimensional NMR experiments, such as the HN(CO)CA experiment, to assign resonances to individual atoms within the protein sequence. tandfonline.com The large chemical shift dispersion of ¹³C provides highly resolved spectra, which is crucial for analyzing complex macromolecules. nih.gov

Selective labeling of specific amino acid types, like asparagine, simplifies complex NMR spectra, reduces line broadening, and facilitates resonance assignment. sigmaaldrich.commeihonglab.com This approach is particularly valuable for studying large proteins where spectral overlap is a significant challenge. nih.govacs.org For instance, researchers have developed methods for amino acid selective ¹³C labeling that yield high labeling efficiency, making it possible to distinguish target peaks in otherwise crowded spectra. acs.orgacs.org This has been successfully applied to proteins larger than 40 kDa. nih.gov Furthermore, specific labeling schemes can be designed to probe the motion of aromatic residues, which are often central to protein function. nih.gov

The use of L-ASPARAGINE:H2O (13C4) and other labeled amino acids provides critical information on:

Protein Structure: Determining the 3D arrangement of atoms in a protein. tandfonline.com

Protein Dynamics: Understanding the internal motions of proteins, which are often linked to their function. acs.orgnih.gov

Intermolecular Interactions: Studying how proteins bind to other molecules. isotope.com

Table 1: Applications of L-ASPARAGINE:H2O (13C4) in Biomolecular NMR

ApplicationTechniqueKey BenefitSupporting Evidence
Resonance AssignmentMultidimensional NMR (e.g., HN(CO)CA)Enables sequential assignment of resonances in large proteins by correlating atoms across peptide bonds.Facilitates the fundamental step for any further structural or dynamic analysis. tandfonline.com
Spectral SimplificationSelective Amino Acid LabelingReduces spectral crowding and simplifies analysis, especially for large proteins. sigmaaldrich.commeihonglab.comImproves resolution and allows for the study of proteins that would otherwise be intractable. nih.govacs.org
Structural Determination3D and 4D NMR ExperimentsProvides the necessary through-bond correlations to determine the complete three-dimensional structure of a protein.Crucial for understanding protein function at a molecular level. tandfonline.com
Dynamic StudiesNMR Relaxation ExperimentsAllows for the characterization of motions within the protein on various timescales. acs.orgnih.govProvides insights into protein function, enzyme catalysis, and molecular recognition. nih.gov

Positional Isotopomer Analysis by High-Resolution NMR Spectroscopy

Positional isotopomer analysis by high-resolution NMR spectroscopy is a powerful method to trace metabolic pathways and determine metabolic fluxes. frontiersin.org By using substrates specifically labeled with ¹³C, such as L-ASPARAGINE:H2O (13C4), researchers can follow the fate of each carbon atom as the molecule is metabolized. researchgate.netresearchgate.net

This technique provides detailed information about which enzymatic pathways are active and the relative contribution of different pathways to the production of a particular metabolite. nih.gov The analysis of ¹³C-¹³C scalar couplings in NMR spectra reveals which carbon-carbon bonds have been formed or broken, providing a detailed map of metabolic conversions. researchgate.net For example, feeding experiments with ¹³C-labeled glucose or acetate, followed by NMR analysis of the resulting amino acids, can elucidate the biosynthetic pathways and intermediary metabolism. researchgate.net

While mass spectrometry is also used for isotopologue analysis, NMR has the unique advantage of being able to distinguish positional isotopomers without the need for derivatization or fragmentation, providing a more direct view of the labeling pattern. frontiersin.org However, a limitation of NMR for this purpose is its lower sensitivity compared to MS, often requiring larger amounts of material. frontiersin.org

Advancement of Hyperpolarization Techniques in NMR Studies

A significant challenge in NMR spectroscopy is its inherent low sensitivity. acs.org Hyperpolarization techniques address this limitation by dramatically increasing the nuclear spin polarization of ¹³C-labeled compounds, leading to signal enhancements of several orders of magnitude (>10,000-fold). nist.govpnas.orgacs.org This transformative technology has enabled real-time metabolic imaging and spectroscopy in living systems. jove.comacs.orgnih.govnih.gov

Dynamic Nuclear Polarization (DNP) is a prominent hyperpolarization method. pnas.orgacs.org In DNP, the high polarization of electron spins in a radical is transferred to the ¹³C nuclei of a substrate like L-ASPARAGINE:H2O (13C4) at low temperatures and high magnetic fields. nih.gov The hyperpolarized substrate is then rapidly dissolved and injected into a biological system for NMR analysis. pnas.org

Recent advancements are making hyperpolarization more accessible. These include:

Improved DNP methodologies: Enhancements in DNP protocols and hardware are expanding the range of molecules that can be effectively hyperpolarized. pnas.orgjove.com

Alternative hyperpolarization methods: Techniques like parahydrogen-induced polarization (PHIP) and Signal Amplification by Reversible Exchange (SABRE) are emerging as cost-effective alternatives to DNP for certain applications. acs.orgnist.govscispace.com SABRE has shown the ability to achieve significant signal enhancements for both ¹H and ¹³C nuclei at natural abundance. scispace.com

These advancements are paving the way for broader applications of hyperpolarized ¹³C NMR in metabolomics, allowing for untargeted analysis of metabolic extracts at natural ¹³C abundance and real-time monitoring of metabolic fluxes in living cells. nist.govacs.orgjove.com

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry is another powerful analytical technique where L-ASPARAGINE:H2O (13C4) serves as a crucial tool, primarily as an internal standard for precise quantification and as a tracer in metabolomics studies. ckisotopes.combuchem.com

Isotope-Dilution Mass Spectrometry for Precision Metabolite Quantitation

Isotope-dilution mass spectrometry (IDMS) is considered a gold standard for accurate and reproducible quantification of metabolites. ckisotopes.com In this method, a known amount of a stable isotope-labeled version of the analyte, such as L-ASPARAGINE:H2O (13C4), is added to a sample as an internal standard. ckisotopes.comshoko-sc.co.jplibios.fr

The key principle of IDMS is that the labeled internal standard is chemically identical to the endogenous (unlabeled) analyte and therefore behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer. libios.frscioninstruments.com The mass spectrometer, however, can distinguish between the "heavy" (labeled) and "light" (unlabeled) forms of the molecule based on their mass-to-charge (m/z) ratio. ckisotopes.comscioninstruments.com

By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, the concentration of the endogenous analyte can be calculated with high precision and accuracy. buchem.comscioninstruments.com This approach effectively corrects for variations in sample extraction efficiency and instrumental response. scioninstruments.com L-ASPARAGINE:H2O (13C4) and other stable isotope-labeled amino acids are widely used as internal standards in various quantitative metabolomics and clinical chemistry applications. shoko-sc.co.jpnih.govplos.orgotsuka.co.jpotsuka.co.jp

Comprehensive Metabolomics Profiling Utilizing L-ASPARAGINE:H2O (13C4)

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. acs.org Stable isotope labeling, using compounds like L-ASPARAGINE:H2O (13C4), is a powerful strategy in metabolomics for tracing metabolic pathways and understanding cellular metabolism on a global scale. smolecule.comeurisotop.comnih.govsemanticscholar.org

In these "tracer" experiments, cells or organisms are cultured in media containing ¹³C-labeled precursors. nih.govnih.gov The ¹³C atoms are incorporated into downstream metabolites through various biochemical reactions. By analyzing the mass isotopologue distributions (the relative abundance of molecules with different numbers of ¹³C atoms) of various metabolites using mass spectrometry, researchers can map active metabolic pathways and quantify metabolic fluxes. nih.govnih.govacs.org

For example, by supplying ¹³C-labeled aspartate, researchers can trace its conversion to other metabolites like malate, providing insights into the activity of the TCA cycle and related pathways. nih.gov This approach, often termed ¹³C-Metabolic Flux Analysis (MFA), can reveal how metabolic networks are rewired in different physiological or pathological states, such as in cancer. nih.govnih.gov The use of uniformly labeled compounds like L-ASPARAGINE:H2O (13C4) allows for the tracking of the entire carbon backbone of the molecule through metabolic networks. nih.gov

Quantitative Proteomics Approaches Employing Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) Incorporating L-ASPARAGINE:H2O (13C4)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry (MS)-based technique for the quantitative analysis of proteomes. creative-proteomics.comnih.gov The methodology relies on the metabolic incorporation of "light" (naturally abundant) or "heavy" (stable isotope-enriched) amino acids into the entire proteome of cultured cells. thermofisher.comckgas.com This in vivo labeling strategy allows for the direct comparison of protein abundance between different cell populations, offering high precision and reproducibility because experimental variations can be minimized by combining the cell samples at an early stage of the workflow. nih.govthermofisher.com

The core principle of SILAC involves growing two populations of cells in chemically identical media, differing only in the isotopic composition of a specific amino acid. creative-proteomics.com One population is cultured in a "light" medium containing the natural amino acid, while the other is cultured in a "heavy" medium supplemented with a stable isotope-labeled counterpart, such as L-ASPARAGINE:H2O (13C4). ckgas.comeurisotop.com L-ASPARAGINE:H2O (13C4) is an isotopically labeled form of the amino acid L-Asparagine, where the four carbon atoms are replaced with the heavy carbon-13 (¹³C) isotope. isotope.commedchemexpress.com

After a sufficient number of cell divisions (typically 5-6), the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. nih.gov At this point, the two cell populations can be subjected to different experimental conditions (e.g., one treated with a drug and the other serving as a control). Following treatment, the cell populations are mixed in a 1:1 ratio, and the combined protein lysate is processed. gbiosciences.com Proteins are extracted, digested into smaller peptides by an enzyme like trypsin, and then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). gbiosciences.comresearchgate.net

In the mass spectrometer, a peptide containing the "light" asparagine will have a different mass from the exact same peptide containing the "heavy" L-ASPARAGINE:H2O (13C4). Specifically, the peptide from the heavy-labeled cells will be heavier by a predictable mass difference—in this case, 4 Daltons due to the four ¹³C atoms. oup.com These heavy and light peptide pairs, known as SILAC pairs, are detected as doublets in the mass spectrum. nih.gov The relative abundance of a specific protein in the two cell populations is determined by calculating the ratio of the signal intensities of the heavy and light peptide peaks. creative-proteomics.comthermofisher.com

Detailed Research Findings

Research utilizing the SILAC methodology provides quantitative insights into dynamic cellular processes. For example, studies can reveal thousands of differentially regulated proteins in response to a specific stimulus. The data generated allows for the identification of key proteins and pathways affected by the experimental conditions.

The following table represents the type of data obtained from a hypothetical SILAC experiment using L-ASPARAGINE:H2O (13C4) to compare a treated cell line versus a control. A ratio greater than 1 indicates upregulation of the protein in the treated sample, while a ratio less than 1 indicates downregulation.

Table 1: Representative Data from a SILAC Experiment Using L-ASPARAGINE:H2O (13C4) This table is a hypothetical representation of typical SILAC results to illustrate the data format and findings.

Protein ID (UniProt)Protein NameHeavy/Light (Treated/Control) RatioBiological Significance
P04637Tumor protein p532.58Upregulated. Key tumor suppressor involved in cell cycle arrest and apoptosis.
P11021Heat shock protein 703.15Upregulated. Chaperone protein involved in stress response and protein folding.
P6225814-3-3 protein zeta/delta0.81Slightly downregulated. Adapter protein involved in signal transduction.
P02768Albumin1.02No significant change. Often used as a loading control reference.
P31749Extracellular signal-regulated kinase 1 (ERK1)4.20Upregulated. Central component of the MAPK signaling pathway, crucial for cell proliferation and differentiation.
Q06830Caspase-30.45Downregulated. A key executioner caspase in apoptosis, its downregulation may suggest an anti-apoptotic response.

To ensure the quantitative accuracy of the SILAC method, validation experiments are often performed. In these experiments, the "heavy" and "light" protein lysates are mixed in known, predefined ratios. The ratios measured by the mass spectrometer are then compared to the expected ratios to confirm the precision of the quantification. nih.gov

Table 2: Validation of Quantitative Accuracy in a SILAC Experiment This table demonstrates a typical validation experiment where observed MS ratios are compared against predefined mixing ratios of heavy and light protein extracts.

Expected Mix Ratio (Heavy:Light)Number of Proteins QuantifiedMean Observed Ratio (H/L)Coefficient of Variation (%)
1:4 (0.25)1,8500.2612%
1:1 (1.00)2,1001.018%
4:1 (4.00)1,8303.9511%

The use of L-ASPARAGINE:H2O (13C4) and other labeled amino acids in SILAC provides a robust framework for quantitative proteomics. nih.gov It is instrumental in studying changes in protein expression, post-translational modifications, protein turnover, and protein-protein interactions, thereby advancing our understanding of complex biological systems. researchgate.netcreative-proteomics.com

Elucidation of Metabolic Pathways and Cellular Processes Through L Asparagine:h2o 13c4 Tracing

Metabolic Flux Analysis (MFA) Applications

Metabolic Flux Analysis (MFA) is a key application of L-Asparagine:H2O (13C4). MFA allows researchers to quantify the rates of metabolic reactions, providing a detailed picture of cellular metabolism.

Tracing Carbon Fluxes in Central Carbon Metabolism (e.g., Glycolysis, Tricarboxylic Acid Cycle)

L-Asparagine:H2O (13C4) is instrumental in tracing the contribution of asparagine's carbon skeleton to central carbon metabolism. While glucose and glutamine are the primary fuels, other amino acids like asparagine can also feed into these core pathways. When cells are supplied with 13C4-asparagine, the labeled carbons can be tracked as they enter the Tricarboxylic Acid (TCA) cycle. For instance, asparagine is first converted to aspartate, which can then be converted to the TCA cycle intermediate oxaloacetate. The presence of 13C-labeled metabolites within the TCA cycle and related pathways, such as glycolysis, provides direct evidence of asparagine's contribution to cellular energy production and biosynthetic precursor supply.

Isotope tracing studies have revealed the interconnectedness of these pathways. For example, in certain cancer cells, the carbons from asparagine can be found in various TCA cycle intermediates, highlighting the metabolic flexibility of these cells.

Analysis of Amino Acid Interconversion Pathways and Networks

The use of 13C4-asparagine allows for the detailed study of the complex network of amino acid interconversions. oup.comnih.govisotope.com Asparagine metabolism is closely linked to that of aspartate, glutamine, and glutamate. By tracking the 13C label, researchers can follow the conversion of asparagine to aspartate and trace the subsequent fate of the aspartate carbons. This can reveal the activity of various transaminases and other enzymes involved in amino acid metabolism.

For example, studies have used 13C4-asparagine to investigate the dynamics of asparagine and glutamine metabolism in response to treatments like L-asparaginase, an enzyme used in cancer therapy. d-nb.infonih.gov These studies can quantify the flux between these amino acids and how it is altered under different conditions.

Investigating Substrate Utilization and Nutrient Partitioning in Cellular Systems

L-Asparagine:H2O (13C4) is a valuable tool for understanding how cells prioritize and utilize different nutrients from their environment. nih.govmedchemexpress.com By providing a mix of labeled and unlabeled nutrients, researchers can determine the relative contribution of asparagine to various cellular processes compared to other substrates like glucose and glutamine.

This approach has been particularly insightful in cancer research, where tumor cells often exhibit altered nutrient preferences. Tracing studies with 13C4-asparagine can help to identify metabolic vulnerabilities in cancer cells, which could be exploited for therapeutic purposes. For example, some cancer cells may show a high reliance on extracellular asparagine, making them susceptible to asparagine depletion.

Asparagine Biosynthesis and Catabolism Pathways

The synthesis and breakdown of asparagine are critical cellular processes that can be meticulously studied using 13C4-asparagine.

Enzymatic Mechanisms of Asparagine Synthetase (ASNS) Activity

Asparagine synthetase (ASNS) is the enzyme responsible for the synthesis of asparagine from aspartate and glutamine. isotope.comresearchgate.netmdpi.comscbt.compatsnap.com The activity of ASNS is crucial for cells, especially when extracellular asparagine is limited. The expression and activity of ASNS are often upregulated in response to nutrient stress. nih.gov

Isotope tracing with labeled precursors can elucidate the activity of ASNS. While not directly using 13C4-asparagine as a substrate for synthesis, studies often use labeled glutamine or aspartate to track the de novo synthesis of asparagine. Conversely, the levels of intracellular 13C4-asparagine can be monitored to understand the balance between uptake and synthesis. Low levels of ASNS expression can render cancer cells dependent on external asparagine. medchemexpress.commedchemexpress.com

Asparagine Degradation Pathways, including L-Asparaginase Activity

The primary pathway for asparagine degradation is its hydrolysis to aspartate and ammonia (B1221849), a reaction catalyzed by the enzyme L-asparaginase. oup.comnih.govisotope.comharvard.edu This enzyme is a cornerstone in the treatment of certain cancers, such as acute lymphoblastic leukemia, which have low levels of ASNS and are therefore dependent on extracellular asparagine. patsnap.com

By introducing 13C4-asparagine into a system and then treating it with L-asparaginase, researchers can directly measure the rate of asparagine depletion and the corresponding increase in 13C4-aspartate. d-nb.infonih.gov This provides a clear and quantitative measure of L-asparaginase efficacy. These studies have shown that L-asparaginase rapidly depletes both extracellular and intracellular asparagine. nih.gov

Regulatory Mechanisms Governing Asparagine Metabolism

The metabolism of asparagine is a tightly regulated process critical for cellular homeostasis. smolecule.com L-Asparagine is synthesized from L-aspartic acid and L-glutamine by the enzyme asparagine synthetase (ASNS). caymanchem.com Conversely, the enzyme L-asparaginase deamidates L-asparagine to produce L-aspartic acid and ammonia. caymanchem.com The expression of ASNS is a key regulatory point. For instance, in certain cancer cells with low ASNS expression, the depletion of asparagine via L-asparaginase can inhibit protein biosynthesis and induce apoptosis. medchemexpress.commedchemexpress.com

Stable isotope tracing using compounds like L-ASPARAGINE:H2O (13C4) allows researchers to follow the fate of asparagine and understand how its synthesis and degradation are controlled under various conditions. For example, studies have shown that under asparagine restriction, cells can upregulate ASNS to increase de novo synthesis. nih.govbiorxiv.org Tracing with 13C-labeled glutamine has revealed that the carbon backbone of the newly synthesized asparagine is derived from glutamine. nih.gov

Furthermore, the availability of asparagine can influence other metabolic pathways. Asparagine starvation has been shown to reduce the intracellular pool of labile iron, a critical cofactor for many enzymes, thereby impacting global histone demethylation. nih.gov This highlights a novel regulatory role for asparagine availability in epigenetic modifications.

Role in Cellular Signaling and Protein Synthesis

Asparagine availability is a critical determinant of cellular growth and proliferation, partly through its influence on the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov The mTORC1 pathway is a central regulator of cell metabolism, sensing nutrient availability to control processes like protein synthesis and cell growth. nih.gov

Research has demonstrated that asparagine can stimulate the mTORC1 pathway. nih.gov This activation is crucial for processes such as thermogenesis in adipose tissues, where asparagine promotes the expression of thermogenic genes and key enzymes in glycolysis via mTORC1. nih.gov The mTORC1 pathway is sensitive to alterations in asparagine levels, with both amino acid starvation and growth factor removal impacting its activity through the regulation of the tuberous sclerosis complex (TSC) and Ras homolog enriched in brain (RHEB). mdpi.com In some cancer models, constitutive activation of mTORC1 signaling is observed, and targeting this pathway can restore sensitivity to certain therapies. mdpi.com The use of L-ASPARAGINE:H2O (13C4) in tracing studies can help elucidate the precise mechanisms by which asparagine levels are sensed and transduced through the mTORC1 signaling cascade.

L-asparagine is a fundamental component of proteins, and its availability directly impacts global protein biosynthesis and turnover. smolecule.com Depletion of asparagine, for instance through the action of L-asparaginase, leads to the inhibition of protein synthesis, which in turn can trigger apoptosis in susceptible cells like lymphoblasts. medchemexpress.commedchemexpress.com This underscores the essential role of a continuous asparagine supply for maintaining protein production.

Stable isotope-labeled amino acids, including L-ASPARAGINE:H2O (13C4), are invaluable for studying protein turnover dynamics. isotope.comsmolecule.com By introducing the labeled asparagine into a cellular system, researchers can track its incorporation into newly synthesized proteins and monitor the rate at which existing proteins are degraded. This provides a dynamic view of how cellular proteomes respond to various stimuli and metabolic states. These studies are critical in understanding diseases characterized by altered protein turnover and in developing therapeutic strategies that target these processes.

Cells have evolved sophisticated mechanisms to adapt to fluctuations in asparagine availability. When extracellular asparagine is limited, a primary response is the upregulation of asparagine synthetase (ASNS) to boost endogenous production. caymanchem.comnih.govbiorxiv.org This adaptive response is crucial for cell survival and proliferation. caymanchem.com

L-ASPARAGINE:H2O (13C4) is a key tool for investigating the metabolic rewiring that occurs in various cellular models, including cancer cells and immune cells, in response to changes in nutrient availability or other stimuli. biorxiv.orgeurisotop.com By tracing the flow of the 13C label from asparagine into other metabolites, researchers can map out the metabolic fate of asparagine and identify alterations in pathway utilization.

For example, in cancer cells, which often exhibit altered metabolism, tracing studies with stable isotopes have revealed dependencies on specific amino acids like asparagine. eurisotop.com In B cells, integrated multi-omic analysis, including stable isotope tracing, has identified asparagine metabolism as a critical regulator of their function and homeostasis. biorxiv.org Similarly, in CD8+ T cells, asparagine restriction has been shown to rewire their metabolic program, impacting their activation and anti-tumor functionality. nih.govbiorxiv.org These studies, empowered by the use of L-ASPARAGINE:H2O (13C4), provide a detailed understanding of the metabolic plasticity of cells and can uncover novel therapeutic targets.

Research Findings Summary

Area of Investigation Key Findings Model System
mTORC1 Signaling Asparagine stimulates the mTORC1 pathway, promoting thermogenesis and glycolysis. nih.govAdipose tissue in mice nih.gov
Protein Synthesis Asparagine depletion inhibits protein biosynthesis and can induce apoptosis. medchemexpress.commedchemexpress.comLymphoblasts medchemexpress.commedchemexpress.com
Cellular Adaptation Asparagine restriction upregulates ASNS and activates the NRF2 stress response. nih.govbiorxiv.orgCD8+ T cells nih.gov
Metabolic Rewiring Asparagine metabolism is a key regulator of B cell function and germinal center homeostasis. biorxiv.orgB cells biorxiv.org
Epigenetic Regulation Asparagine starvation can suppress global histone demethylation by reducing intracellular labile iron. nih.govAcute lymphoblastic leukemia cell lines nih.gov

Enzymological and Mechanistic Investigations Utilizing L Asparagine:h2o 13c4

Kinetic Isotope Effect (KIE) Studies in Enzyme Catalysis

Kinetic isotope effect (KIE) studies are a powerful method for elucidating the rate-limiting steps and transition state structures of enzymatic reactions. The substitution of a heavier isotope, such as ¹³C in L-ASPARAGINE:H2O (13C4), can alter the vibrational frequency of chemical bonds, which in turn can affect the rate of bond cleavage or formation. pnas.orgnih.gov By measuring and comparing the reaction rates of the labeled and unlabeled substrates, researchers can gain insights into the catalytic mechanism.

Probing Enzyme Catalytic Mechanisms with Carbon-13 Isotopic Labels

The use of ¹³C-labeled asparagine has been instrumental in dissecting the mechanisms of various enzymes. For instance, in the study of human purine (B94841) nucleoside phosphorylase (PNP), an enzyme where an asparagine residue (Asn243) is crucial for catalysis, labeling with heavy isotopes has yielded surprising results. pnas.orgnih.gov Instead of the expected slowing of the chemical step, PNP produced with isotopically heavy asparagine exhibited a faster chemical step, a phenomenon known as an inverse isotope effect. pnas.org This suggests that the altered vibrational modes of the labeled asparagine lead to a more catalytically efficient enzyme. pnas.orgnih.gov

Specifically, the ratio of the chemical rate constant for the light enzyme to the heavy enzyme (kchem light/kchem heavy) was found to be 0.78 for PNP with heavy asparagine. pnas.orgnih.gov This is in contrast to the fully heavy enzyme, which showed a significant slowing of the chemical step (kchem light/kchem heavy = 1.36). pnas.orgnih.gov These findings highlight the sensitivity of enzyme catalysis to the isotopic composition of key active site residues.

Analysis of Dynamic Perturbations at Enzyme Catalytic Sites

Isotopic labeling allows for the investigation of dynamic perturbations at the catalytic site of enzymes. Femtosecond motions within an enzyme's active site are believed to be critical for achieving the transition state. pnas.orgnih.gov By introducing heavy isotopes, these motions can be perturbed, providing a window into their role in catalysis. pnas.orgnih.gov

In the case of human PNP, transition path-sampling analysis of partially labeled enzymes indicated altered femtosecond catalytic site motions. pnas.orgnih.gov These altered dynamics resulted in improved interactions between the crucial asparagine residue (Asn243) and the purine leaving group, ultimately leading to more frequent sampling of the transition state. pnas.orgnih.govnih.gov This demonstrates that even subtle changes in mass at a specific residue can have a profound impact on the dynamic landscape of the active site and, consequently, on catalytic efficiency.

Table 1: Kinetic Isotope Effects in Human Purine Nucleoside Phosphorylase (PNP)

Enzyme Construct kchem light/kchem heavy Interpretation
Fully Heavy PNP ([²H,¹³C,¹⁵N]) 1.36 pnas.orgnih.gov Slower chemical step
Heavy Asparagine PNP 0.78 pnas.orgnih.gov Faster chemical step (Inverse KIE)
All Heavy except Asparagine PNP 0.71 pnas.org Faster chemical step (Inverse KIE)

Structural and Conformational Studies of Enzymes

Beyond kinetics, L-ASPARAGINE:H2O (13C4) is a valuable tool for structural and conformational studies of enzymes, primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. ckisotopes.comisotope.comisotope.com Isotopic labeling enhances the sensitivity and resolution of NMR experiments, enabling the detailed characterization of enzyme-substrate interactions and protein dynamics. chempep.com

Investigating Enzyme-Substrate Interactions through L-ASPARAGINE:H2O (13C4) Labeling

The introduction of ¹³C-labeled asparagine allows for the direct observation of its interaction with substrates and other residues within the active site. For example, in studies of L-asparaginase II, the addition of asparagine to the enzyme resulted in distinct conformational changes in a flexible loop segment, which could be monitored using 2D [¹H-¹³C]-HSQC NMR. nih.govacs.org These spectral changes are indicative of the formation of enzyme-substrate intermediates during catalysis. nih.gov

Furthermore, the asparagine side chain has been implicated in stabilizing transition states in other enzyme systems. In some E2 conjugating enzymes, a conserved asparagine residue is proposed to interact with the thioester carbonyl, stabilizing the oxyanion intermediate formed during ubiquitin transfer. uwo.ca While direct structural evidence can be challenging to obtain, ¹³C labeling can provide crucial data to support or refute such mechanistic hypotheses. uwo.ca

Elucidating Enzyme Dynamics using Labeled Asparagine Residues

The dynamic nature of enzymes is fundamental to their function. nih.gov NMR relaxation dispersion experiments, often facilitated by isotopic labeling, can quantify enzyme dynamics on the millisecond-to-second timescale. acs.orgnih.gov Although some studies of L-asparaginase II using ¹³C/¹⁵N/²H-labeled samples reported missing assignments for functionally important loop residues, the use of methyl-based NMR at natural abundance has provided insights into the role of a flexible loop in enzyme activity. acs.org

Emerging Research Frontiers and Future Directions in L Asparagine:h2o 13c4 Applications

Integration with Multi-Omics Approaches for Holistic System Biology Insights

The integration of data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive perspective on biological systems. In this context, L-Asparagine:H2O (13C4) serves as a crucial tool in stable isotope-resolved metabolomics (SIRM). eurisotop.com SIRM allows researchers to trace the metabolic fate of asparagine and its constituent carbon atoms through intricate metabolic networks. eurisotop.com This approach provides insights that are not achievable through any single omics technique alone.

A multi-omics analysis, for instance, can reveal how genetic mutations (genomics) lead to altered enzyme expression (transcriptomics and proteomics) and, consequently, to shifts in metabolic fluxes (metabolomics), which can be precisely tracked using L-Asparagine:H2O (13C4). mdpi.com This integrated approach is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of the disease. By tracing the journey of 13C from labeled asparagine, researchers can identify upregulated or downregulated pathways, providing a more complete picture of the metabolic adaptations in cancer cells. d-nb.info

Recent studies have highlighted the power of combining multi-omics with computational modeling to understand the systemic effects of altered metabolic states. For example, investigating the impact of inverted feeding schedules on circadian rhythms in peripheral tissues utilized a multi-tissue, multi-omics approach. researchgate.net Such studies provide a framework for how L-Asparagine:H2O (13C4) can be used to generate data that fuels systems biology models, leading to a more holistic understanding of physiological and pathological processes. mdpi.com

Development of Novel Isotopic Labeling Strategies and Tracers

The development of new isotopic labeling strategies is continuously expanding the toolkit for metabolic research. While L-Asparagine:H2O (13C4) is a valuable tracer on its own, its use in combination with other stable isotopes, such as 15N or 2H (deuterium), in double- or triple-tracer experiments is becoming more feasible with advancements in analytical instrumentation like ultra-high-resolution mass spectrometry (UHRMS). eurisotop.com These multi-isotope labeling strategies allow for the simultaneous tracking of different atoms within a molecule, providing a more detailed view of metabolic pathways.

For example, using L-Asparagine labeled with both 13C and 15N (L-Asparagine·H₂O (¹³C₄, 99%; ¹⁵N₂, 99%)) allows researchers to follow both the carbon skeleton and the nitrogen atoms of the amino acid. isotope.com This is particularly useful for studying amino acid metabolism, where transamination and deamination reactions are common. By tracking both isotopes, scientists can distinguish between the backbone of the amino acid and its amino group, providing deeper insights into nitrogen metabolism and its interplay with central carbon metabolism. eurisotop.com

Furthermore, the strategic selection of tracer combinations is crucial for resolving complex metabolic networks. For instance, while 13C-glucose tracers are effective for studying upper metabolism like glycolysis, 13C-glutamine tracers, and by extension 13C-asparagine tracers, offer better resolution for pathways in lower metabolism, such as the TCA cycle. d-nb.info The ongoing development of novel labeled compounds and analytical methods will continue to enhance the precision and scope of metabolic flux analysis.

Table 1: Examples of Isotopic Labeling Strategies

Tracer Compound Isotopic Label Application Area Research Focus
L-Asparagine:H2O (13C4) 13C Metabolomics, Systems Biology Tracing carbon flux in central metabolism
L-Asparagine·H₂O ¹³C₄, ¹⁵N₂ Proteomics, Metabolism Simultaneous tracking of carbon and nitrogen
13C-Glucose 13C Metabolic Flux Analysis Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway
13C-Glutamine 13C Metabolic Flux Analysis TCA Cycle, Reductive Carboxylation

Advanced Applications in Systems Biochemistry and Quantitative Biology

L-Asparagine:H2O (13C4) is a key component in the field of 13C metabolic flux analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. d-nb.info 13C-MFA has become a primary method for mapping the intricate network of biochemical reactions within a cell in a quantitative manner. d-nb.inforesearchgate.net The process involves introducing the 13C-labeled substrate to cells and measuring the isotopic labeling patterns in intracellular metabolites and protein-bound amino acids once the system has reached an isotopic steady state. d-nb.inforesearchgate.net

The quantitative data generated from 13C-MFA studies using tracers like L-Asparagine:H2O (13C4) are essential for building and validating computational models of cellular metabolism. researchgate.net These models can then be used to predict how metabolic networks will respond to genetic or environmental perturbations. This predictive capability is a cornerstone of systems biochemistry and quantitative biology.

Recent applications have demonstrated the power of 13C tracing in studying the metabolism of intact human liver tissue ex vivo. diva-portal.orgebi.ac.uk By using a highly 13C-labeled medium, researchers were able to generate 13C enrichment in hundreds of compounds, allowing for a broad, qualitative assessment of numerous metabolic pathways in a single experiment. ebi.ac.uk This approach not only confirmed known aspects of liver metabolism but also uncovered unexpected metabolic activities. ebi.ac.uk Subsequent metabolic flux analysis provided quantitative estimates of pathway activity, offering a detailed view of the liver's metabolic state. diva-portal.org Such studies highlight the crucial role of 13C labeling in obtaining precise metabolic measurements that would be unattainable with label-free methods. diva-portal.org

Table 2: Research Findings from Advanced Applications

Research Area Key Finding Significance
Cancer Metabolism Cancer cells exhibit altered metabolic pathways to sustain high proliferation rates. d-nb.info Identification of metabolic vulnerabilities for therapeutic targeting.
Liver Metabolism Ex vivo human liver tissue retains physiological metabolic functions and individual phenotypes. ebi.ac.uk Provides a robust model system for studying human metabolic diseases.
Microbial Metabolism 13C-MFA can elucidate flux distributions in microorganisms for optimizing biochemical production. nih.gov Guides metabolic engineering efforts for industrial biotechnology.

Q & A

Basic Research Question

  • Sample Preparation : Use acid precipitation (e.g., 5% sulfosalicylic acid) to deproteinize serum/plasma while preserving asparagine stability .
  • Analytical Techniques :
    • HPLC-UV with pre-column derivatization (o-phthalaldehyde) for baseline separation from glutamine .
    • Isotope Dilution MS to correct for matrix effects .

Error Mitigation : Calibrate instruments with certified reference materials (CRMs) to minimize systematic errors in ¹³C quantification .

How does isotopic labeling (¹³C₄) affect the physicochemical properties of L-asparagine compared to unlabeled analogs?

Basic Research Question
While ¹³C labeling does not alter solubility or pKa (≈2.02 for α-COOH, ≈8.80 for α-NH₂), it may slightly shift NMR peaks (e.g., ¹³C-2 resonance at δ 53.2 ppm) . Key considerations:

  • Crystallography : Labeled crystals may exhibit minor lattice distortions, affecting X-ray diffraction patterns .
  • Stability : Monitor for radiolytic degradation in long-term storage using USP-grade stability protocols .

What computational tools are recommended for modeling ¹³C₄-asparagine flux in metabolic networks?

Advanced Research Question

  • Constraint-Based Modeling : Use COBRApy to simulate ASNN reaction flux under varying NH₄⁺ concentrations .
  • Stochastic Modeling : Apply Copasi to predict noise-induced variability in asparagine synthetase activity .

Validation : Cross-check in silico predictions with in vivo ¹³C-tracing data from murine diet studies (e.g., high-carbohydrate effects on asparagine pool size) .

How can conflicting results in isotopic tracer studies (e.g., unexpected ¹³C dilution) be systematically analyzed?

Advanced Research Question

  • Error Source Analysis :
    • Random Errors : Replicate experiments (n ≥ 5) and apply ANOVA to identify technical vs. biological variability .
    • Systematic Errors : Audit MS calibration logs and solvent purity (e.g., acetonitrile gradients in HPLC) .
  • Contradiction Resolution : Use Bayesian statistics to weigh evidence from prior studies (e.g., ¹³C-asparagine’s role in immune cell activation vs. cancer metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.